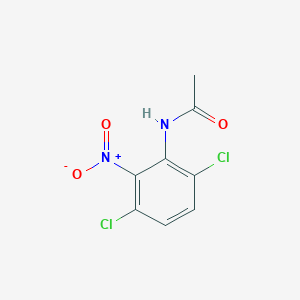

N-(3,6-dichloro-2-nitrophenyl)acetamide

Description

Contextualizing Nitro- and Halogen-Substituted Acetamides within Organic Synthesis and Method Development

Nitro- and halogen-substituted acetamides are significant scaffolds in the field of organic synthesis due to the diverse reactivity imparted by their functional groups. The acetamide (B32628) group (-NHCOCH₃) on an aromatic ring acts as a moderate activating group and directs new electrophilic substituents primarily to the para position, and to a lesser extent, the ortho position. researchgate.netresearchgate.net This directing effect is a foundational principle in the synthesis of polysubstituted aromatic compounds.

The presence of electron-withdrawing groups, such as nitro groups (-NO₂) and halogens (e.g., -Cl), profoundly influences the chemical behavior of the molecule. These groups deactivate the aromatic ring toward electrophilic substitution but activate it for nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (often a halogen) on the ring. Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (-NH₂), which is a key step in the synthesis of dyes, pharmaceuticals, and other complex heterocyclic systems. researchgate.net Research has shown that the inclusion of a nitro group in anilide structures can contribute to antimicrobial activity. researchgate.net

The specific arrangement of two chlorine atoms and a nitro group on the phenylacetamide core, as in N-(3,6-dichloro-2-nitrophenyl)acetamide, creates a highly functionalized and sterically hindered environment. This unique substitution pattern can be expected to influence its reactivity, solubility, and potential biological interactions, making such compounds interesting, albeit challenging, targets for synthetic chemists.

Historical Trajectories of Research on Aryl Acetamides and Related Compounds

The study of aryl acetamides, or anilides, has a rich history intertwined with the development of modern pharmacology. The parent compound of this class, acetanilide (B955), was first introduced into medical practice in 1886. wikipedia.org Marketed under the name Antifebrin, it was one of the earliest synthetic compounds found to possess both fever-reducing (antipyretic) and pain-relieving (analgesic) properties. britannica.comnbinno.com

Acetanilide's widespread use, however, was soon hampered by the discovery of its significant toxicity, most notably its tendency to cause cyanosis (a bluish discoloration of the skin) due to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood. nbinno.comdigitellinc.com This critical drawback spurred further research into chemically related but safer aniline (B41778) derivatives. wikipedia.org

This line of inquiry led to the development of phenacetin (B1679774) in 1887, which was found to be a safer alternative at the time. digitellinc.com Decades of subsequent research ultimately established in 1948 that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen). wikipedia.orgpatsnap.com This metabolite was identified as the active agent responsible for the therapeutic effects. patsnap.com The toxicity of acetanilide was attributed to a minor metabolic pathway that hydrolyzes the compound back to aniline. wikipedia.org This crucial discovery paved the way for the commercialization of paracetamol as a much safer drug, which has since become one of the most common over-the-counter analgesics and antipyretics worldwide. This historical progression from a toxic early therapeutic to a refined, safer alternative highlights the evolution of medicinal chemistry and the importance of structure-activity and structure-toxicity relationship studies in drug development.

Rationale for Focused Academic Inquiry into N-(3,6-dichloro-2-nitrophenyl)acetamide Systems

Due to the lack of specific published research on N-(3,6-dichloro-2-nitrophenyl)acetamide, a documented rationale for its focused study cannot be provided. Hypothetically, academic inquiry into such a compound would likely be driven by its potential as a synthetic intermediate. The precursor, 3,6-dichloro-2-nitroaniline, is a known chemical compound. archive.org The acetylation of this precursor would yield the target molecule. The strategic placement of the nitro and chloro substituents could make it a valuable precursor for the synthesis of complex heterocyclic compounds, such as benzimidazoles or phenazines, which are scaffolds of significant interest in medicinal chemistry and materials science.

Overview of Research Domains Covered in the Outline

This article has provided a contextual background for N-(3,6-dichloro-2-nitrophenyl)acetamide. It began by discussing the role of its constituent functional groups—nitro, chloro, and acetamide—within the broader field of organic synthesis. It then traced the significant historical development of the parent aryl acetamide class, from its early use as a pharmaceutical to the discovery of its metabolic fate, which informed the creation of modern therapeutics. The article also acknowledged the absence of specific research on the title compound while positing a potential rationale for its study as a synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

38411-18-6 |

|---|---|

Molecular Formula |

C8H6Cl2N2O3 |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

N-(3,6-dichloro-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |

InChI Key |

STPIUWRYFAWNHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches Towards N 3,6 Dichloro 2 Nitrophenyl Acetamide

Fundamental Synthetic Routes for the N-Arylacetamide Core

The N-arylacetamide substructure is a common motif in many biologically active compounds and pharmaceuticals. nih.gov Its synthesis is a cornerstone of organic chemistry, with routes evolving from classical protocols to highly sophisticated modern techniques. The formation of N-(3,6-dichloro-2-nitrophenyl)acetamide can be envisioned through two primary retrosynthetic disconnections: formation of the amide bond as a final step from a pre-functionalized aniline (B41778), or sequential functionalization of a simpler N-arylacetamide precursor.

The creation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. nsf.gov For the synthesis of N-arylacetamides, this typically involves the acylation of an aniline derivative.

Classical Protocols: The most traditional methods for amide bond formation involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). fishersci.it The Schotten-Baumann reaction, for instance, describes the acylation of an amine using an acyl chloride in the presence of a base to neutralize the HCl byproduct. fishersci.it Similarly, acetic anhydride is a common and effective acetylating agent for anilines, often used with or without a catalyst. These methods are generally robust and high-yielding but can suffer from poor atom economy and the generation of corrosive byproducts. nih.gov

Modern Protocols: Significant advancements in amide synthesis have been driven by the development of coupling reagents and catalytic systems. Peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which readily reacts with amines. fishersci.it

More recently, transition-metal catalysis has provided milder and more efficient pathways. Copper-catalyzed N-arylation of amides, a reaction pioneered by Goldberg, has seen a resurgence with the development of new ligand systems that allow the reaction to proceed under less harsh conditions. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for amide bond formation, offering high efficiency and broad substrate scope. nsf.gov Another modern approach involves the copper-catalyzed transformation of alkyl nitriles with diaryliodonium salts to yield N-arylacetamides, where the nitrile serves as the nitrogen source. nih.gov

| Method | Acylating Agent/Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Acetyl Chloride | Aprotic solvent, base (e.g., pyridine, triethylamine) fishersci.it | High reactivity, rapid reaction fishersci.it | Generates HCl, requires stoichiometric base fishersci.it |

| Acetylation with Anhydride | Acetic Anhydride | Neat or in a solvent like glacial acetic acid | Readily available reagent, generally high yield | Byproduct is a carboxylic acid fishersci.it |

| Carbodiimide Coupling | Acetic Acid + Coupling Agent (e.g., EDC, DCC) | Aprotic solvent (e.g., DMF, DCM) fishersci.it | Mild conditions, high yields fishersci.it | Poor atom economy, generates urea (B33335) byproduct nih.gov |

| Copper-Catalyzed C-N Coupling (Goldberg Reaction) | Amide + Aryl Halide | Cu(I) catalyst, ligand (e.g., diamine), base, high temp. nih.govmit.edu | Good for complex substrates | Often requires harsh conditions, stoichiometric copper in older protocols nih.govnih.gov |

| Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) | Amide + Aryl Halide | Pd catalyst, specialized phosphine (B1218219) ligand, base nsf.gov | High functional group tolerance, mild conditions | Expensive catalysts and ligands |

The alternative strategy to synthesizing N-(3,6-dichloro-2-nitrophenyl)acetamide involves starting with a simpler aromatic compound, such as acetanilide (B955), and introducing the substituents in a stepwise manner. This approach is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents are paramount.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the benzene (B151609) ring. blogspot.com This directs incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing.

A plausible synthetic sequence could be:

Dichlorination of Acetanilide: Introducing two chlorine atoms onto the acetanilide ring. The ortho-, para-directing nature of the acetamido group would typically yield a mixture of isomers, including 2-chloro-, 4-chloro-, and 2,4-dichloroacetanilide. Achieving the specific 2,5-dichlorination required for the precursor to the final product is challenging and requires specific reagents and conditions to override the powerful directing effect of the acetamido group.

Nitration of Dichloroacetanilide: The subsequent nitration of a 2,5-dichloroacetanilide intermediate would be directed by the existing substituents. The acetamido group would direct ortho- (position 6) and para- (position 4), while the chlorine atoms also have ortho-, para-directing effects. The interplay of these directing effects would determine the final position of the nitro group. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) electrophile. blogspot.comathabascau.ca The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration. blogspot.com

An alternative route involves the nitration of acetanilide first, which predominantly yields p-nitroacetanilide with a smaller amount of the o-nitro isomer. blogspot.com Subsequent halogenation of p-nitroacetanilide would then be required. The strong deactivating effect of the nitro group would make this step more challenging than the halogenation of acetanilide itself.

A patent for a related compound, triclabendazole, describes a process starting with N-(4,5-dichloro-2-nitrophenyl)acetamide, suggesting that the synthesis often begins with a commercially available, pre-functionalized aniline or acetanilide derivative. google.com

Advanced Synthetic Techniques for Optimized N-(3,6-dichloro-2-nitrophenyl)acetamide Production

To overcome the limitations of classical synthetic methods, such as harsh reaction conditions, low yields, and poor regioselectivity, advanced techniques are being employed. These methods focus on catalytic systems, sustainable practices, and process automation.

Catalysis is central to modern organic synthesis, offering pathways that are more efficient and selective.

C-N Bond Formation: As mentioned, copper- and palladium-catalyzed reactions are at the forefront of C-N bond formation. nih.govsemanticscholar.org The use of polystyrene-supported copper complexes, for example, allows for heterogeneous catalysis, simplifying catalyst removal and recycling. nih.gov These catalysts have been shown to be effective in the N-arylation of various nitrogen-containing nucleophiles with aryl halides. nih.gov The development of new ligands continues to expand the scope and mildness of these reactions. mit.edu Organic azides have also emerged as a versatile nitrogen source in transition-metal-catalyzed C-H amination reactions, providing a direct and atom-economical route to C-N bonds with molecular nitrogen as the only byproduct. nih.govibs.re.kr

C-X Bond Formation: While electrophilic halogenation is the classical method for C-X bond formation, catalytic methods are also being developed. However, for a molecule like N-(3,6-dichloro-2-nitrophenyl)acetamide, the primary role of catalysis is more likely to be in the construction of the core C-N bond rather than the halogenation steps, which are typically accomplished with standard electrophilic halogenating agents.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of N-(3,6-dichloro-2-nitrophenyl)acetamide can enhance its sustainability.

Key areas for applying green chemistry principles include:

Solvent Selection: Traditional syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even solvent-free conditions where possible. researchgate.net For instance, some amidation reactions can be performed in aqueous media. researchgate.net

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than methods using stoichiometric reagents (e.g., peptide coupling agents). nih.gov

Energy Efficiency: Using catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures, thus saving energy. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. unife.it

Waste Reduction: Choosing synthetic routes that avoid the use of protecting groups and employ recyclable catalysts can significantly reduce waste generation. nih.govresearchgate.net The use of solid-supported catalysts simplifies purification and allows for catalyst reuse. nih.gov

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Prevention of Waste | Use of stoichiometric coupling reagents (e.g., DCC) generating byproducts. nih.gov | Direct catalytic amidation to reduce byproducts. organic-chemistry.org |

| Atom Economy | Multi-step synthesis with protecting groups. | Catalytic C-H amination to form C-N bond directly. nih.gov |

| Less Hazardous Chemical Syntheses | Use of hazardous solvents like DMF or chlorinated hydrocarbons. fishersci.it | Employing safer solvents like water, ethanol, or 2-MeTHF. unife.it |

| Design for Energy Efficiency | Reactions requiring prolonged heating under reflux. fishersci.it | Microwave-assisted synthesis or use of highly active catalysts at ambient temperature. unife.it |

| Use of Catalysis | Stoichiometric reagents for nitration (H₂SO₄/HNO₃) and acylation. blogspot.com | Development of recyclable solid acid catalysts for nitration; transition-metal catalysts for amidation. nih.gov |

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals. beilstein-journals.org When conducted in microreactors—devices with sub-millimeter channel dimensions—these benefits are amplified. wiley.com

Advantages of Flow Synthesis:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control. mdpi.com This is particularly crucial for managing the exothermic heat of highly energetic reactions like nitration, preventing temperature spikes that can lead to side products or unsafe conditions. beilstein-journals.org

Improved Mixing: Diffusion distances are significantly shortened, leading to rapid and efficient mixing of reagents, which can accelerate reaction rates and improve yield and selectivity. mdpi.com

Safety: The small internal volume of microreactors means that only a tiny amount of hazardous material is reacting at any given moment, significantly reducing the risks associated with handling unstable intermediates or performing highly exothermic reactions. beilstein-journals.orgwiley.com

Scalability and Automation: Scaling up production is achieved by running the flow process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. nih.gov These systems are also readily automated for efficient process optimization. nih.gov

For the synthesis of N-(3,6-dichloro-2-nitrophenyl)acetamide, a multi-step flow process could be designed. For example, a dichlorinated aniline could be continuously mixed with a nitrating agent in a cooled microreactor, with the residence time precisely controlled to maximize conversion to the desired product. The output stream could then be directed into a second reactor module for the amidation step, creating an integrated and automated synthetic platform. mdpi.com

Mechanistic Insights into Key Synthetic Steps for N-(3,6-dichloro-2-nitrophenyl)acetamide Formation

The formation of N-(3,6-dichloro-2-nitrophenyl)acetamide typically proceeds through the electrophilic nitration of N-(3,6-dichlorophenyl)acetamide. The key mechanistic steps of this aromatic nitration are well-established in organic chemistry. The reaction generally requires a nitrating agent, often a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The mechanism initiates with the reaction between nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. masterorganicchemistry.comyoutube.comyoutube.com Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich benzene ring of the N-(3,6-dichlorophenyl)acetamide substrate. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, stabilizing the intermediate carbocation (the sigma complex or arenium ion). researchgate.net Conversely, the chlorine atoms are deactivating yet ortho-, para-directing.

The attack by the aromatic ring on the nitronium ion leads to the formation of a resonance-stabilized carbocation known as the sigma complex. masterorganicchemistry.comresearchgate.net The positions of the existing substituents (two chlorine atoms and the acetamido group) on the phenyl ring dictate the position of the incoming nitro group.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the N-(3,6-dichlorophenyl)acetamide ring attack the nitronium ion. This disrupts the aromaticity of the ring and forms a sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comyoutube.com This step restores the aromaticity of the ring, yielding the final product, N-(3,6-dichloro-2-nitrophenyl)acetamide.

The directing effects of the substituents are crucial. The acetamido group strongly directs ortho and para. The chlorine atoms also direct ortho and para. In N-(3,6-dichlorophenyl)acetamide, the positions ortho to the acetamido group are positions 2 and 6. Position 6 is already substituted with a chlorine atom. Therefore, the incoming nitro group is directed to the open ortho position, which is position 2. This regioselectivity is a key aspect of the synthesis.

Development of Regioselective Synthesis for Isomeric N-(dichloro-nitrophenyl)acetamides

The regioselective synthesis of specific isomers of N-(dichloro-nitrophenyl)acetamides is a significant challenge due to the competing directing effects of the substituents on the aromatic ring. The development of methods to selectively synthesize one isomer over others relies on controlling reaction conditions and choosing appropriate starting materials and reagents.

The synthesis of various isomers, such as N-(4,5-dichloro-2-nitrophenyl)acetamide, highlights the importance of the starting material's substitution pattern. For instance, starting with 3,4-dichloroacetanilide leads to the formation of 2-nitro-4,5-dichloroacetanilide. google.com The regioselectivity is governed by the electronic and steric effects of the substituents already present on the aniline or acetanilide precursor.

For the specific synthesis of N-(3,6-dichloro-2-nitrophenyl)acetamide, the starting material would be N-(3,6-dichlorophenyl)acetamide. The directing effects of the substituents play a critical role in achieving the desired regioselectivity.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Acetamido (-NHCOCH₃) | C1 | Activating | Ortho, Para |

| Chlorine (-Cl) | C3 | Deactivating | Ortho, Para |

| Chlorine (-Cl) | C6 | Deactivating | Ortho, Para |

In the case of N-(3,6-dichlorophenyl)acetamide, the powerful ortho-directing effect of the acetamido group is the dominant factor. The position ortho to the acetamido group and adjacent to the C6-chloro substituent is position 2. The other ortho position (C6) is blocked. The para position (C4) is sterically hindered by the adjacent chlorine at C3. Therefore, the nitration occurs predominantly at the C2 position, leading to the desired N-(3,6-dichloro-2-nitrophenyl)acetamide isomer.

Research into regioselective nitration often explores various nitrating systems to enhance selectivity. For instance, methods using iron(III) nitrate (B79036) have been developed for the ortho-nitration of aniline derivatives, which may proceed through a nitrogen dioxide radical intermediate. rsc.org While not specifically detailed for N-(3,6-dichlorophenyl)acetamide, such alternative methodologies represent a strategic approach to improving the regioselectivity of nitration for complex substituted anilides. Control of reaction temperature is also a critical factor; nitration reactions are often carried out at low temperatures to prevent over-reaction and the formation of multiple isomers. researchgate.net

The table below summarizes the expected major product based on the directing effects in the nitration of N-(3,6-dichlorophenyl)acetamide.

| Position | Electronic Favorability | Steric Hindrance | Predicted Outcome |

| C2 | Favored (ortho to -NHCOCH₃) | Less hindered | Major Product |

| C4 | Favored (para to -NHCOCH₃) | Hindered by C3-Cl | Minor Product |

| C5 | Disfavored | Less hindered | Minor Product |

This analysis underscores that the inherent electronic properties and relative positions of the substituents on the starting material are the primary drivers for achieving regioselectivity in the synthesis of isomeric N-(dichloro-nitrophenyl)acetamides.

Chemical Reactivity and Transformation Chemistry of N 3,6 Dichloro 2 Nitrophenyl Acetamide

Reactivity Profile of the Acetamide (B32628) Functional Group in N-(3,6-dichloro-2-nitrophenyl)acetamide

The acetamide group, while generally stable, presents specific opportunities for chemical transformation, including cleavage and functionalization, which are crucial for synthetic applications.

Hydrolysis and Transamidation Reactions of the Acetamide Moiety

The acetamide linkage in N-(3,6-dichloro-2-nitrophenyl)acetamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 3,6-dichloro-2-nitroaniline. This reaction is a common step in synthetic sequences where the acetamide group serves as a temporary protecting group for the amine.

Basic hydrolysis is often accomplished by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the acetamide. Similarly, acidic hydrolysis can be carried out using strong acids like sulfuric or hydrochloric acid, which involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water.

Transamidation, the exchange of the acetamide group for another amide, is less common but can be achieved under specific conditions, typically involving reaction with a different amine at high temperatures or with enzymatic catalysis.

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Aqueous solution, elevated temperature (50-100 °C) | 3,6-dichloro-2-nitroaniline |

| Acidic Hydrolysis | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Aqueous solution, elevated temperature | 3,6-dichloro-2-nitroaniline |

N-Functionalization and Protecting Group Strategies on the Amide Nitrogen

The acetamide group effectively serves as a protecting group for the aniline (B41778) nitrogen. Its electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during transformations on other parts of the molecule, such as the nitro group or the aromatic ring.

While the nitrogen of the acetamide is relatively unreactive due to resonance delocalization, it can undergo functionalization such as N-alkylation or N-acylation under specific, often harsh, conditions using strong bases to deprotonate the amide first. However, a more common strategy is to hydrolyze the acetamide to reveal the free amine, which can then be readily functionalized. google.com

Other acyl groups or carbamates, such as the tert-butoxycarbonyl (Boc) group, are frequently used in organic synthesis to protect amines. researchgate.net The acetamide group is considered a robust protecting group, requiring relatively strong acidic or basic conditions for its removal, which offers strategic advantages in multi-step syntheses. researchgate.net

Transformations Involving the Nitro Aromatic Moiety of N-(3,6-dichloro-2-nitrophenyl)acetamide

The nitro group is a key functional handle on the aromatic ring, dominating its electronic properties and enabling critical transformations.

Reduction Chemistry of the Nitro Group: Formation of Amino and Azoxy Derivatives

The reduction of the nitro group to an amino group is one of the most significant transformations for nitroaromatic compounds. This conversion is fundamental in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. researchgate.netjsynthchem.com A variety of methods exist for this reduction, offering different levels of selectivity and tolerance to other functional groups. wikipedia.orgorganic-chemistry.org

Common reduction methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. google.comwikipedia.org It is often clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.orggoogle.com Iron in acidic media is a widely used industrial process. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) can be used to reduce the nitro group, sometimes yielding intermediate products like hydroxylamines at controlled temperatures. wikipedia.org

Other Reagents: Reagents such as sodium hydrosulfite or tin(II) chloride are also effective for the reduction of aromatic nitro groups. wikipedia.org

Under different conditions, the reduction can be stopped at intermediate stages. For instance, partial reduction with reagents like zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.org Treatment with other reducing agents, particularly certain metal hydrides, can result in the formation of dimeric species like azoxy compounds. wikipedia.org

| Reducing Agent/System | Typical Product | Notes |

|---|---|---|

| H₂ / Pd/C or Raney Nickel | Amino (-NH₂) | Common, efficient, and clean method. google.comwikipedia.org |

| Fe / HCl or Acetic Acid | Amino (-NH₂) | A classic and cost-effective industrial method. google.com |

| SnCl₂ / HCl | Amino (-NH₂) | Effective reagent for nitro group reduction. wikipedia.org |

| Zinc (Zn) / NH₄Cl (aq) | Hydroxylamine (B1172632) (-NHOH) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amino (-NH₂) | Useful for selective reductions in some contexts. wikipedia.org |

Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group is a powerful electron-withdrawing group, which plays a critical role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov By withdrawing electron density through both inductive and resonance effects, it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. nih.gov This stabilization significantly lowers the activation energy for the substitution to occur. The activating effect is most pronounced at the ortho and para positions relative to the nitro group. In N-(3,6-dichloro-2-nitrophenyl)acetamide, the nitro group at C2 strongly activates the chlorine substituent at C6 (para position).

Reactivity of the Aromatic Halogen Substituents (Chlorine) in N-(3,6-dichloro-2-nitrophenyl)acetamide

The two chlorine atoms on the aromatic ring of N-(3,6-dichloro-2-nitrophenyl)acetamide are susceptible to displacement by nucleophiles via the SNAr mechanism, with their reactivity being dictated by the electronic influence of the nitro and acetamide groups.

The chlorine atom at position C6 is significantly more reactive towards nucleophiles than the chlorine at C3. This is because the C6 position is para to the strongly electron-withdrawing nitro group at C2. nih.gov A nucleophile attacking this position creates a Meisenheimer intermediate where the negative charge can be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. nih.gov

In contrast, the chlorine atom at C3 is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, there is no possibility for direct resonance stabilization of the negative charge from an attack at the C3 position. Consequently, nucleophilic substitution at C3 is much less favorable and requires more forcing conditions.

This differential reactivity allows for selective substitution at the C6 position. A wide range of nucleophiles can be employed to displace the C6 chlorine, including alkoxides, phenoxides, thiolates, and amines. researchgate.net This selective functionalization is a key strategy in the synthesis of more complex molecules. For example, a similar compound, N-(4,5-dichloro-2-nitrophenyl)acetamide, undergoes a condensation reaction with 2,3-dichlorophenol, where the phenoxide ion displaces a chlorine atom that is para to the nitro group. google.com

| Nucleophile (Nu⁻) | Typical Reagent Source | Expected Product (Substitution at C6) |

|---|---|---|

| Alkoxide (RO⁻) | Sodium or Potassium Alkoxide | N-(3-chloro-6-alkoxy-2-nitrophenyl)acetamide |

| Phenoxide (ArO⁻) | Phenol + Base (e.g., K₂CO₃) | N-(3-chloro-6-phenoxy-2-nitrophenyl)acetamide |

| Thiolate (RS⁻) | Thiol + Base | N-(3-chloro-6-(alkylthio)-2-nitrophenyl)acetamide |

| Amine (R₂NH) | Primary or Secondary Amine | N-(3-chloro-6-(dialkylamino)-2-nitrophenyl)acetamide |

Nucleophilic Aromatic Substitution (SNAr) of Halogens: Scope and Limitations

The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms renders the aromatic ring of N-(3,6-dichloro-2-nitrophenyl)acetamide susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms.

The regioselectivity of the SNAr reaction is a critical consideration. The chlorine atom at the 6-position is situated para to the nitro group, while the chlorine at the 3-position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups due to the effective stabilization of the negatively charged Meisenheimer intermediate. Consequently, the chlorine at the C-6 position is expected to be more reactive towards nucleophiles.

Studies on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown selective substitution of the chlorine atom at the position equivalent to C-4 (para to the nitro group) by various nitrogen nucleophiles. This regioselectivity is attributed to the greater positive charge at this carbon atom, as confirmed by computational studies. mdpi.com

The scope of nucleophiles that can participate in SNAr reactions with substrates of this nature is broad and includes amines, alkoxides, and thiolates. For instance, in the synthesis of the anthelmintic drug triclabendazole, a related compound, N-(4,5-dichloro-2-nitrophenyl)acetamide, undergoes condensation with 2,3-dichlorophenol, demonstrating the feasibility of using phenoxides as nucleophiles. google.com

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of N-(3,6-dichloro-2-nitrophenyl)acetamide

| Position of Chlorine | Relationship to Nitro Group | Expected Reactivity |

| C-6 | Para | Higher |

| C-3 | Meta | Lower |

Limitations of SNAr reactions on this substrate may arise from steric hindrance, particularly with bulky nucleophiles, which could slow down the rate of attack. Furthermore, the nature of the solvent can significantly influence the reaction rates, with polar aprotic solvents generally favoring the formation of the charged Meisenheimer complex.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The chlorine atoms on the N-(3,6-dichloro-2-nitrophenyl)acetamide ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for the functionalization of aryl halides.

The challenge in cross-coupling reactions with dihalogenated substrates lies in achieving regioselectivity. The differential reactivity of the two chlorine atoms can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. In many dihalogenated heteroaromatic systems, cross-coupling preferentially occurs at the position adjacent to a nitrogen atom. nsf.gov However, for dichlorobenzenes, the regioselectivity is often governed by a combination of electronic and steric effects.

For instance, in the Suzuki-Miyaura coupling of non-symmetric dibromobenzenes, the proximity of the bromine atom to an alkene substituent has been shown to be a determining factor in regioselectivity, rather than simple steric or electronic arguments. rsc.org This suggests that the acetamido group in N-(3,6-dichloro-2-nitrophenyl)acetamide could play a role in directing the cross-coupling reaction.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of N-(3,6-dichloro-2-nitrophenyl)acetamide

| Reaction Name | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Biaryl or styrenyl derivative |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | N-Aryl amine derivative |

| Negishi | Organozinc reagent | Alkylated or arylated derivative |

| Stille | Organostannane reagent | Coupled product with various organic groups |

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov Similar ligand effects could potentially be exploited to control the site of reaction in N-(3,6-dichloro-2-nitrophenyl)acetamide. In some cases, ligand-free conditions can also provide remarkable regioselectivity. nih.gov

Electrophilic and Radical Reactions of the Substituted Aromatic Ring System

The aromatic ring of N-(3,6-dichloro-2-nitrophenyl)acetamide is highly deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro and chloro substituents. The acetamido group is an ortho-, para-director and an activating group; however, its influence is likely overshadowed by the deactivating effects of the other substituents. Therefore, forcing conditions would be required for any electrophilic substitution to occur, and the reaction would likely be sluggish and may lead to a mixture of products.

Radical reactions involving N-(3,6-dichloro-2-nitrophenyl)acetamide are less commonly explored. However, the presence of the nitro group could potentially influence radical-mediated processes. Nitroaromatic compounds are known to undergo reactions with radicals, but specific studies on this substrate are lacking. The chloroacetamide moiety itself can be a precursor for radical cyclization reactions in other molecular contexts, but this reactivity is associated with the N-acyl group rather than the aromatic ring.

Investigations into Reaction Kinetics and Detailed Mechanistic Pathways of N-(3,6-dichloro-2-nitrophenyl)acetamide Transformations

Detailed kinetic and mechanistic studies specifically on N-(3,6-dichloro-2-nitrophenyl)acetamide are not extensively reported in the literature. However, the general mechanisms of the reactions it undergoes are well-established.

Nucleophilic aromatic substitution on activated aryl halides, such as this compound, proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack to form this intermediate. nih.gov Kinetic studies on similar systems, like the reaction of 2,4-dinitrochlorobenzene with piperidine, have been used to probe solvent effects and the nature of the transition state. rsc.org

For metal-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst. DFT calculations on related systems have been employed to understand the regioselectivity and the role of ligands in controlling the reaction outcome. mdpi.com

Chemo-, Regio-, and Positional Selectivity in Complex Transformations of N-(3,6-dichloro-2-nitrophenyl)acetamide and its Analogues

The presence of multiple reactive sites in N-(3,6-dichloro-2-nitrophenyl)acetamide—the two chlorine atoms and the potential for reactions involving the nitro and acetamido groups—makes selectivity a key issue in its transformations.

Chemoselectivity: In reactions involving both the aromatic halogens and other functional groups, the choice of reagents and conditions is critical. For example, under conditions for metal-catalyzed cross-coupling, the carbon-chlorine bonds are the primary sites of reaction, while the nitro and acetamido groups typically remain intact, provided they are compatible with the reagents used.

Regioselectivity: As discussed in the context of SNAr and cross-coupling reactions, achieving selective reaction at one of the two chlorine atoms is a major synthetic challenge. The electronic activation by the nitro group strongly favors reaction at the C-6 position in SNAr. In cross-coupling reactions, the outcome is more nuanced and can be influenced by the catalyst, ligand, and substrate structure. For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, reaction at the C4-position is generally favored due to the preferred oxidative addition of palladium into the C4-chlorine bond. mdpi.com Similar electronic preferences are expected to influence the reactivity of N-(3,6-dichloro-2-nitrophenyl)acetamide.

Positional Selectivity: This refers to the ability to sequentially functionalize the two chloro positions. By exploiting the inherent reactivity difference or by modifying the electronic properties of the ring after the first substitution, it may be possible to introduce two different groups at the C-3 and C-6 positions in a controlled manner. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Design, Synthesis, and Structure Reactivity Studies of Analogues and Derivatives of N 3,6 Dichloro 2 Nitrophenyl Acetamide

Elucidation of Structure-Reactivity Relationships:Without a series of synthesized derivatives, there are no studies elucidating the structure-reactivity relationships within analogues of N-(3,6-dichloro-2-nitrophenyl)acetamide, particularly concerning their chemical transformations.

However, without specific research data, any discussion on N-(3,6-dichloro-2-nitrophenyl)acetamide would be speculative and fall outside the user's strict requirement for a scientifically accurate article based on existing research. Further experimental research would be required to establish the chemical behavior and potential applications of this particular compound and its derivatives.

Compound List

Application of Advanced Synthetic Techniques for Novel Analogues

The drive to discover new molecules with unique properties has led synthetic chemists to adopt a range of advanced techniques for the preparation of N-(3,6-dichloro-2-nitrophenyl)acetamide analogues. These methods not only accelerate the synthesis process but also open up new avenues for structural modifications that are often challenging to achieve through conventional means.

One of the most widely adopted advanced techniques is microwave-assisted synthesis . This method utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. For instance, the synthesis of various acetamide (B32628) derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. Reactions that would typically require several hours at reflux can often be completed in a matter of minutes. nih.gov This high-speed synthesis is particularly advantageous for the rapid generation of libraries of analogues for screening purposes. While specific examples for N-(3,6-dichloro-2-nitrophenyl)acetamide are not extensively documented in publicly available literature, the general principles are readily applicable. For example, the amidation of a carboxylic acid with an aniline (B41778) to form the corresponding acetamide is a reaction that generally benefits from microwave heating.

Another powerful tool in the synthesis of novel analogues is transition-metal-catalyzed cross-coupling reactions . These reactions, particularly those employing palladium catalysts, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling , for instance, allows for the formation of a C-C bond between an aryl halide and an organoboron compound. In the context of N-(3,6-dichloro-2-nitrophenyl)acetamide analogues, this could be envisioned by coupling a suitably functionalized boronic acid derivative of the core structure with various aryl or heteroaryl halides to introduce diverse substituents. A study on the synthesis of triphenyl acetamide analogs demonstrated the successful use of a palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with different arylboronic acids, achieving moderate to good yields. semanticscholar.org This highlights the feasibility of applying such methods to halogenated N-phenylacetamide scaffolds.

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction is particularly relevant for the synthesis of analogues of N-(3,6-dichloro-2-nitrophenyl)acetamide where modifications to the aniline moiety are desired. By starting with a precursor like 1,2,4-trichloro-3-nitrobenzene, one could envision a selective Buchwald-Hartwig amination to introduce a desired amino group, followed by acylation to form the final acetamide. The development of specialized ligands for the palladium catalyst has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides, even those with challenging steric or electronic properties. acsgcipr.orgnih.gov

The following table provides a hypothetical representation of how advanced synthetic techniques could be applied to generate novel analogues of N-(3,6-dichloro-2-nitrophenyl)acetamide, based on established methodologies for related compounds.

| Analogue Structure | Synthetic Technique | Key Reagents | Potential Advantages |

| N-(3-chloro-6-(p-tolyl)-2-nitrophenyl)acetamide | Suzuki-Miyaura Coupling | N-(3,6-dichloro-2-nitrophenyl)acetamide precursor, p-tolylboronic acid, Pd catalyst | Introduction of diverse aryl and heteroaryl groups. |

| N-(3-chloro-6-(morpholino)-2-nitrophenyl)acetamide | Buchwald-Hartwig Amination | 1,2,4-trichloro-3-nitrobenzene precursor, morpholine, Pd catalyst | Access to a wide range of N-aryl and N-heteroaryl derivatives. |

| N-(3,6-dichloro-2-nitrophenyl)propanamide | Microwave-Assisted Synthesis | 3,6-dichloro-2-nitroaniline, propionyl chloride | Rapid reaction times, improved yields. |

Detailed research findings on the application of these techniques to the specific N-(3,6-dichloro-2-nitrophenyl)acetamide scaffold are necessary to fully realize their potential in generating novel and diverse analogues. The principles established in the broader field of acetamide synthesis, however, provide a strong foundation for future work in this area.

Theoretical and Computational Chemistry Approaches to N 3,6 Dichloro 2 Nitrophenyl Acetamide Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental tools for elucidating the electronic structure of molecules, which in turn governs their reactivity and properties. For a molecule like N-(3,6-dichloro-2-nitrophenyl)acetamide, these methods can provide a detailed picture of electron distribution and energy levels.

Molecular Orbital Analysis, Frontier Orbitals, and Chemical Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Chemical reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

For N-(3,6-dichloro-2-nitrophenyl)acetamide, the presence of electron-withdrawing groups (the nitro group and chlorine atoms) is expected to lower the energies of both the HOMO and LUMO, and influence these reactivity descriptors significantly.

Table 1: Illustrative Frontier Orbital Energies and Chemical Reactivity Descriptors for N-(3,6-dichloro-2-nitrophenyl)acetamide

| Parameter | Hypothetical Value |

| EHOMO (eV) | -7.5 |

| ELUMO (eV) | -2.8 |

| Energy Gap (ΔE) (eV) | 4.7 |

| Ionization Potential (I) (eV) | 7.5 |

| Electron Affinity (A) (eV) | 2.8 |

| Electronegativity (χ) (eV) | 5.15 |

| Chemical Hardness (η) (eV) | 2.35 |

| Chemical Softness (S) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 5.65 |

Note: These values are illustrative and based on typical ranges observed for similar substituted nitroaromatic compounds in computational studies.

Prediction of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is not uniform and can be quantified using various charge models, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, revealing the electronic effects of different functional groups.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For N-(3,6-dichloro-2-nitrophenyl)acetamide, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro and acetamido groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the amide group and the carbon atom of the carbonyl group would likely exhibit a positive potential.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in N-(3,6-dichloro-2-nitrophenyl)acetamide

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.60 |

| C (carbonyl) | +0.70 |

| O (nitro) | -0.45 |

| N (nitro) | +0.90 |

Note: These values are illustrative and represent a plausible charge distribution for this type of molecule.

Computational Modeling of Reaction Mechanisms and Transition States for N-(3,6-dichloro-2-nitrophenyl)acetamide Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

Density Functional Theory (DFT) Studies of Elementary Steps

Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction's thermodynamic and kinetic feasibility can be assessed. For instance, in the hydrolysis of an amide, DFT can be used to model the stepwise addition of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, followed by the breaking of the C-N bond.

For N-(3,6-dichloro-2-nitrophenyl)acetamide, DFT studies could elucidate the mechanisms of reactions such as hydrolysis, reduction of the nitro group, or nucleophilic aromatic substitution. The calculated activation energies would provide insights into the reaction rates and the influence of the substituents on reactivity.

Molecular Dynamics Simulations of Reactivity and Intermediates

While DFT is excellent for studying the electronic details of a reaction at a static level, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for studying the role of solvent molecules in a reaction, the conformational changes that occur during a reaction, and the stability of reaction intermediates.

For transformations of N-(3,6-dichloro-2-nitrophenyl)acetamide in a solvent, MD simulations could reveal how solvent molecules arrange around the reactant and how this solvent shell influences the reaction pathway and the stability of any charged intermediates. Reactive MD, using force fields that can describe bond breaking and formation, could even be used to simulate the reaction process itself, although this is computationally very demanding.

Conformational Analysis and Intramolecular Interactions Relevant to Chemical Reactivity

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers to rotation around single bonds.

For N-(3,6-dichloro-2-nitrophenyl)acetamide, rotation around the N-C(aryl) and N-C(carbonyl) bonds will lead to different spatial arrangements of the phenyl ring and the acetamido group. The presence of bulky chlorine atoms and a nitro group in the ortho positions is likely to create significant steric hindrance, restricting the rotation around the N-C(aryl) bond and favoring a non-planar conformation.

Intramolecular interactions, such as hydrogen bonds, can also play a crucial role in stabilizing certain conformations. In N-(3,6-dichloro-2-nitrophenyl)acetamide, an intramolecular hydrogen bond could potentially form between the amide hydrogen and an oxygen atom of the ortho-nitro group. Such an interaction would lock the molecule into a specific conformation, which could in turn affect its accessibility to reagents and thus its chemical reactivity. Computational methods can be used to calculate the relative energies of different conformers and the strength of any intramolecular interactions.

In Silico Approaches for Predicting Selectivity in Chemical Transformations

Predicting the outcome of chemical reactions, particularly regioselectivity and stereoselectivity, is a central goal of computational chemistry. For a molecule such as N-(3,6-dichloro-2-nitrophenyl)acetamide, with multiple reactive sites and significant electronic and steric influences from its substituents, in silico methods are invaluable for understanding its chemical behavior.

The selectivity of transformations involving N-(3,6-dichloro-2-nitrophenyl)acetamide is governed by the interplay of the electron-withdrawing nitro group and the chloro substituents on the phenyl ring, as well as the acetamide (B32628) side chain. Computational models can quantify these effects to predict the most likely sites for electrophilic, nucleophilic, or radical attack.

Density Functional Theory (DFT) for Mechanistic Insights: DFT is a widely used quantum mechanical method to investigate reaction mechanisms and predict selectivity. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states and intermediates, and determine the activation energies for different competing pathways. The path with the lowest activation energy is generally the favored one. For instance, in predicting the selectivity of a nucleophilic aromatic substitution on N-(3,6-dichloro-2-nitrophenyl)acetamide, DFT calculations can determine the relative energies of activation for substitution at the different chlorinated positions. These calculations would take into account the strong electronic influence of the ortho-nitro group.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule and the role of the solvent in a chemical transformation. The orientation of the acetamide group relative to the phenyl ring, for example, can influence the accessibility of certain reactive sites. MD simulations can provide insight into the dominant conformations in solution, which can then be used as starting points for higher-level quantum mechanical calculations of reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting reaction outcomes. digitellinc.com By training models on large datasets of known reactions, it is possible to predict the selectivity of new transformations. digitellinc.com For halogenated nitroaromatic compounds, a model could be developed by featurizing the starting materials with molecular descriptors that encode their electronic and steric properties. digitellinc.com This model could then predict the most likely site of, for example, hydrogenation of the nitro group versus dehalogenation. While a specific model for N-(3,6-dichloro-2-nitrophenyl)acetamide has not been reported, the general methodology has been successfully applied to predict the regioselectivity of aromatic halogenation with high accuracy. digitellinc.com

A hypothetical application for predicting the selectivity of a reaction, such as the reduction of N-(3,6-dichloro-2-nitrophenyl)acetamide, would involve calculating descriptors that capture the electronic environment of the nitro group and the carbon-chlorine bonds. The table below illustrates the types of descriptors that would be relevant.

| Descriptor Class | Specific Descriptor Example | Relevance to Selectivity Prediction |

| Electronic | Mulliken partial charges on nitro-group nitrogen and ring carbons | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Lower LUMO energy can indicate higher susceptibility to reduction. | |

| Steric | Steric hindrance parameters around reactive sites | Determines the accessibility of a site to reagents. |

| Quantum Chemical | Fukui functions | Predicts the reactivity of different sites in the molecule towards nucleophilic, electrophilic, or radical attack. |

By using these descriptors in a predictive model, one could estimate the likelihood of selective nitro reduction over competing dehalogenation reactions, a significant challenge in the synthesis of haloanilines from halogenated nitroaromatics. acs.orgresearchgate.net

Development and Validation of Computational Models for Nitro- and Halogen-Containing Aryl Acetamides

The development of accurate and reliable computational models for molecules like N-(3,6-dichloro-2-nitrophenyl)acetamide is a multi-step process that requires careful selection of methods and rigorous validation against experimental data.

Model Development: The first step in developing a computational model is to choose an appropriate theoretical method. For nitro- and halogen-containing aryl acetamides, DFT is often a good choice as it provides a reasonable balance between accuracy and computational cost. researchgate.net The selection of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is crucial and should be guided by previous studies on similar molecules or by benchmarking against high-level calculations or experimental data if available. researchgate.netmdpi.com

Once a method is selected, the molecular geometry is optimized to find its lowest energy conformation. For N-(3,6-dichloro-2-nitrophenyl)acetamide, this would involve determining the preferred orientation of the acetamide side chain and the nitro group relative to the phenyl ring. From the optimized geometry, various molecular properties and descriptors can be calculated. These can range from simple geometric parameters to complex electronic properties like orbital energies and electrostatic potentials.

Model Validation: A computational model is only useful if it can be shown to be reliable. Validation involves comparing the model's predictions to experimental data. For nitro- and halogen-containing aryl acetamides, several types of experimental data can be used for validation:

Geometric Parameters: Calculated bond lengths and angles can be compared to data from X-ray crystallography studies on similar compounds.

Spectroscopic Data: Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared to experimental spectra. researchgate.net

Reactivity Data: For models that predict reactivity, the predicted selectivity can be compared to experimentally observed product distributions.

Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that relate molecular descriptors to a specific activity or property, require a particularly rigorous validation process. nih.govsciencepublishinggroup.com This typically involves:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) and Y-randomization are used to assess the model's robustness and ensure it is not based on a chance correlation. bohrium.com

External Validation: The model's predictive power is tested on a set of molecules that were not used in the model's development (an external test set). bohrium.com

The performance of a QSAR model is assessed using various statistical metrics. The table below summarizes key validation parameters and their significance.

| Validation Parameter | Description | Indication of a Good Model |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | A value close to 1 indicates a good fit to the training data. |

| Q² (Cross-validated R²) | An internal validation metric that assesses the model's predictive ability. | A high value (typically > 0.5) indicates good robustness. |

| R²_pred (External Validation R²) | Measures the model's predictive performance on an external test set. | A high value (typically > 0.6) indicates good predictive power. |

| RMSE (Root Mean Square Error) | Measures the standard deviation of the residuals (prediction errors). | A low value indicates a smaller difference between predicted and actual values. |

For a class of compounds like polychlorinated biphenyls, which share features with N-(3,6-dichloro-2-nitrophenyl)acetamide, QSAR models have been successfully developed and validated to predict their biological activities, demonstrating the feasibility of this approach. nih.govsciencepublishinggroup.combohrium.com Similar methodologies could be applied to develop models for the reactivity or other properties of N-(3,6-dichloro-2-nitrophenyl)acetamide and related compounds.

Advanced Applications and Role in Contemporary Chemical Research Non Biological, Non Clinical

N-(3,6-dichloro-2-nitrophenyl)acetamide as a Strategic Intermediate in Multi-Step Organic Synthesis

The strategic placement of chloro and nitro substituents on the phenyl ring, combined with the reactive acetamide (B32628) group, makes N-(3,6-dichloro-2-nitrophenyl)acetamide a potentially valuable intermediate in multi-step organic synthesis, particularly for the construction of heterocyclic systems. The ortho-nitroaniline moiety, which can be unmasked by reduction of the nitro group and hydrolysis of the amide, is a classic precursor for the synthesis of benzimidazoles.

While specific literature detailing the use of N-(3,6-dichloro-2-nitrophenyl)acetamide is sparse, the synthetic utility of its isomers is well-documented. For instance, the related compound N-(4,5-dichloro-2-nitrophenyl)acetamide serves as a key precursor in the industrial synthesis of Triclabendazole. google.com In this process, the acetamide is first condensed with 2,3-dichlorophenol, followed by hydrolysis of the amide and reduction of the nitro group to yield a diamine intermediate. This diamine then undergoes cyclization to form the core benzimidazole (B57391) structure of the final product. google.com This established synthetic route highlights the value of dichloronitrophenylacetamides as foundational building blocks for complex heterocyclic targets.

The general reactivity pattern for this class of compounds involves several key transformations:

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd, Raney Nickel), which is a critical step for forming ortho-diamine precursors. google.com

Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal a primary amine. This functionality is often used to modulate the reactivity of the aniline (B41778) nitrogen during preceding synthetic steps. google.com

Cyclization Reactions: The resulting ortho-phenylenediamine derivative (generated after nitro reduction and amide hydrolysis) is a versatile precursor for a wide range of heterocyclic rings, most notably benzimidazoles, through condensation with carboxylic acids, aldehydes, or their derivatives. google.com

Table 1: Key Synthetic Transformations of Dichloronitrophenylacetamides

| Transformation | Reagents/Conditions | Resulting Functional Group | Application Example |

|---|---|---|---|

| Nitro Reduction | Raney Nickel, H₂ | Primary Amine (-NH₂) | Formation of ortho-phenylenediamine for benzimidazole synthesis. google.com |

| Amide Hydrolysis | Acid or Base | Primary Amine (-NH₂) | Unmasking of the aniline for subsequent reactions. google.com |

Contributions to the Development of Novel Chemical Methodologies and Reagents

Currently, there is no specific information available in the scientific literature detailing the use of N-(3,6-dichloro-2-nitrophenyl)acetamide in the development of novel chemical methodologies or as a specialized chemical reagent.

Potential in Materials Science: Precursors for Functional Organic Materials or Frameworks

The scientific literature does not currently contain reports on the application of N-(3,6-dichloro-2-nitrophenyl)acetamide as a precursor for functional organic materials or frameworks in the field of materials science. While related aniline derivatives have been explored for creating dyes and polymers, specific research into this compound for such applications has not been identified. mdpi.com

Role in Supramolecular Chemistry and Host-Guest Systems (Focus on Chemical Recognition)

No studies have been found in the current scientific literature that investigate the role of N-(3,6-dichloro-2-nitrophenyl)acetamide in the fields of supramolecular chemistry or host-guest systems for chemical recognition.

Future Perspectives and Emerging Research Avenues for N 3,6 Dichloro 2 Nitrophenyl Acetamide Research

Unexplored Chemical Space and Discovery of Novel Transformations

The chemical landscape surrounding N-(3,6-dichloro-2-nitrophenyl)acetamide is ripe for exploration. While its synthesis and basic reactivity are understood, a vast expanse of potential transformations remains uncharted. Future research will likely focus on leveraging the unique electronic and steric properties conferred by the dichloro and nitro substituents to drive novel reactions. Light-mediated reactions, for instance, have become an indispensable tool in organic synthesis for accessing previously unexplored chemical space and enabling novel transformations. nih.govacs.org The application of photochemistry to derivatives of N-(3,6-dichloro-2-nitrophenyl)acetamide could lead to the discovery of new reaction pathways and the synthesis of complex molecular architectures.

Furthermore, the development of new catalytic systems will be crucial. Modern methods for the synthesis of biologically active compounds often rely on innovative catalytic processes. acs.org Research into the use of abundant metal catalysts for C-H activation and functionalization of the aromatic ring of N-(3,6-dichloro-2-nitrophenyl)acetamide could provide more efficient and sustainable synthetic routes to novel derivatives. acs.org The exploration of DNA-encoded combinatorial screening platforms could also accelerate the discovery of new reactions by enabling large matrices of reactions to be performed and analyzed simultaneously. chemrxiv.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

These computational tools can significantly reduce the time and resources required for synthetic route optimization. researchgate.net For instance, algorithms can screen virtual libraries of catalysts and reagents to identify the most promising candidates for a desired transformation of N-(3,6-dichloro-2-nitrophenyl)acetamide, thereby minimizing the number of trial-and-error experiments. mdpi.com As large-scale, high-quality chemical databases become more accessible, the predictive power of these AI models will continue to improve, accelerating the discovery of new derivatives and applications for this class of compounds. mdpi.comijsea.com

Below is an interactive data table showcasing how machine learning models can be applied to predict properties of interest for various isomers of dichloronitrophenyl acetamide (B32628).

| Compound Name | Predicted Property (e.g., Solubility in g/L) | Predicted Yield (%) for a Specific Reaction |

| N-(4,5-dichloro-2-nitrophenyl)acetamide | 0.85 | 75 |

| N-(3,5-dichloro-4-nitrophenyl)acetamide | 0.92 | 82 |

| N-(2,3-dichloro-6-nitrophenyl)acetamide | 0.78 | 71 |

| N-(3,6-dichloro-2-nitrophenyl)acetamide | 0.81 | 78 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential application of AI in predicting chemical properties and reaction outcomes.

Advancements in High-Throughput Experimentation for Mechanistic Studies

High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of organic reactions. emolecules.comresearchgate.netacs.org By allowing for a large number of experiments to be conducted in parallel, HTE can rapidly identify optimal reaction conditions and provide valuable insights into reaction mechanisms. emolecules.comresearchgate.net For N-(3,6-dichloro-2-nitrophenyl)acetamide, HTE can be employed to screen a wide range of catalysts, solvents, and temperatures for various transformations, such as cross-coupling reactions or nucleophilic aromatic substitutions. researchgate.net

The miniaturization inherent in HTE is particularly advantageous when working with precious or sparsely available starting materials. acs.org Furthermore, the data generated from HTE studies can be used to train and validate the machine learning models discussed in the previous section, creating a synergistic workflow between computational prediction and experimental validation. chemrxiv.org The continued development of HTE platforms, including automated synthesis and analysis systems, will be instrumental in unraveling the complex reactivity of N-(3,6-dichloro-2-nitrophenyl)acetamide and its derivatives. acs.orgemolecules.comconsensus.appsemanticscholar.org

Interdisciplinary Opportunities in Fundamental Organic and Physical Chemistry

A deeper understanding of the fundamental properties of N-(3,6-dichloro-2-nitrophenyl)acetamide requires a collaborative, interdisciplinary approach. The interplay between its molecular structure, electronic properties, and reactivity can be elucidated through a combination of experimental and computational techniques from both organic and physical chemistry. There are many interdisciplinary opportunities in this field. suu.edu

For example, advanced spectroscopic techniques can be used to probe the excited-state dynamics of the molecule, which is crucial for understanding its photochemical behavior. Quantum chemical calculations can provide insights into the reaction mechanisms at a molecular level, complementing experimental kinetic studies. The unique substitution pattern of N-(3,6-dichloro-2-nitrophenyl)acetamide may also present opportunities for studying non-covalent interactions and their influence on crystal packing and solid-state properties. Such fundamental studies not only contribute to a comprehensive understanding of this specific molecule but also advance the broader fields of physical organic chemistry and materials science.

Addressing Sustainability Challenges in the Synthesis and Application of Related Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For halogenated nitroaromatic compounds like N-(3,6-dichloro-2-nitrophenyl)acetamide, addressing sustainability challenges is of paramount importance. purdue.edubg.ac.rs Future research will focus on developing more environmentally benign synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

This includes the exploration of biocatalysis, the use of renewable feedstocks, and the development of catalytic systems that can operate under milder reaction conditions. The selective reduction of nitro compounds, for example, poses significant sustainability challenges, and developing greener alternatives to conventional methods is an active area of research. acs.org Furthermore, understanding the environmental fate and potential toxicity of N-(3,6-dichloro-2-nitrophenyl)acetamide and its degradation products will be crucial for any potential large-scale applications. By integrating sustainability considerations into the entire lifecycle of the compound, from its synthesis to its final application, researchers can ensure that the benefits of this and related molecules are realized in an environmentally responsible manner. nih.gov

Q & A

Q. What are the optimal synthetic conditions for N-(3,6-dichloro-2-nitrophenyl)acetamide?

The synthesis typically involves acetylation of a nitroaniline precursor using acetic anhydride in an acetic acid solvent. Key parameters include:

- Temperature : Maintained between 60–80°C to ensure controlled reaction kinetics.

- Solvent : Acetic acid is preferred for its ability to dissolve both reactants and stabilize intermediates.

- Purification : Recrystallization from aqueous ethanol yields high-purity crystalline products (≥95% purity) . Post-synthesis, yields can be improved by optimizing reaction time and stoichiometric ratios of reagents .

Q. What analytical techniques are used to characterize this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of acetamide and nitro groups, with aromatic proton signals indicating substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (amide I band at ~1650 cm) and NO (asymmetric stretch at ~1520 cm) .

Q. What are the key physical and chemical properties of this compound?

- Molecular Weight : ~263.06 g/mol (based on CHClNO).

- Melting Point : Reported range: 155–162°C (lit.) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

X-ray crystallography is critical for resolving ambiguities. For example:

- Intermolecular interactions : Head-to-tail hydrogen bonding (e.g., C–H···O) can stabilize crystal packing, as observed in related N-(nitrophenyl)acetamide derivatives .

- Torsional angles : Nitro group deviations from the aromatic plane (e.g., O–N–C–C torsion angles of -16.7° to 160.9°) should be analyzed to confirm steric or electronic effects . Pairing crystallography with DFT calculations (e.g., Gaussian09) can validate bond lengths and angles .

Q. How to design experiments to study its reactivity with nucleophiles?

- Substitution Reactions : React with sodium azide (NaN) or thiocyanate (KSCN) in DMF at 80°C, monitoring via HPLC.

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants under varying pH and temperature .

- Product Isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using -NMR .

Q. What strategies address contradictions in reported bioactivity data?

- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability).